
N-(4-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-5-carboxamide, also known as FMHM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole-based compounds and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-(4-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer progression and inflammation. N-(4-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-5-carboxamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of the immune system. Additionally, N-(4-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-5-carboxamide has been shown to have antioxidant activity, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-5-carboxamide is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. However, one limitation of N-(4-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-5-carboxamide is its relatively low solubility in water, which may limit its bioavailability and therapeutic efficacy.
Zukünftige Richtungen
There are several future directions for the research on N-(4-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-5-carboxamide, including the development of more efficient synthesis methods, the investigation of its potential as a neuroprotective agent, and the evaluation of its safety and efficacy in preclinical and clinical studies. Additionally, the use of N-(4-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-5-carboxamide in combination with other anticancer agents may enhance its therapeutic efficacy and reduce the risk of drug resistance.
Synthesemethoden
The synthesis of N-(4-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-5-carboxamide involves the reaction of 4-fluoroaniline with 2-hydroxy-3,5-dimethylbenzaldehyde, followed by cyclization with hydrazine hydrate and carboxylic acid functionalization. This method has been optimized to obtain high yields of pure N-(4-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-5-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications, including its role as an anticancer agent, anti-inflammatory agent, and neuroprotective agent. Several studies have shown that N-(4-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-5-carboxamide exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.
Eigenschaften
CAS-Nummer |
1392695-36-1 |
|---|---|
Produktname |
N-(4-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-5-carboxamide |
Molekularformel |
C18H16FN3O2 |
Molekulargewicht |
325.343 |
IUPAC-Name |
N-(4-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H16FN3O2/c1-10-7-11(2)17(23)14(8-10)15-9-16(22-21-15)18(24)20-13-5-3-12(19)4-6-13/h3-9,23H,1-2H3,(H,20,24)(H,21,22) |
InChI-Schlüssel |
AQUCFVGYXMEVDP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C2=NNC(=C2)C(=O)NC3=CC=C(C=C3)F)O)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



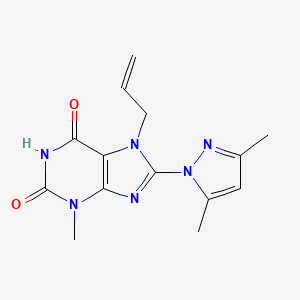
![N-benzyl-1-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2842702.png)
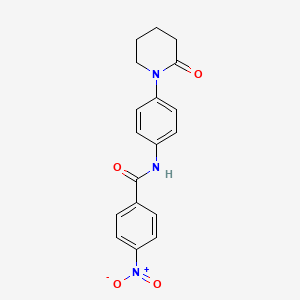

![2-[9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2842706.png)
![4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole](/img/structure/B2842707.png)
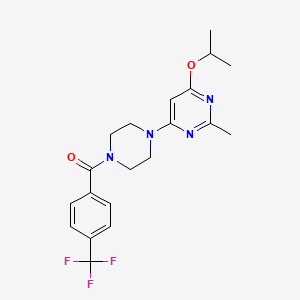
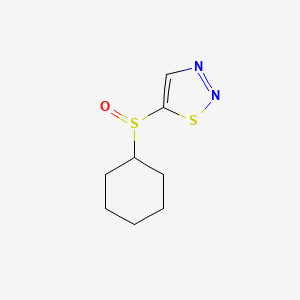

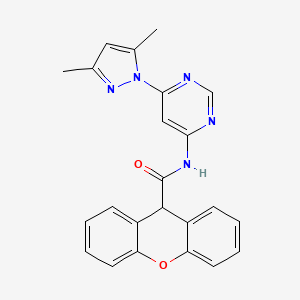
![3,3-diphenyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2842720.png)
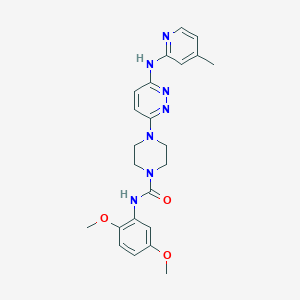
![2-[(3-Bromo-4-methoxyphenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B2842722.png)
